3-(1,3-Benzodioxol-5-yl)-5-(thiophen-2-ylmethyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-Benzodioxol-5-yl)-5-(thiophen-2-ylmethyl)-1,2,4-oxadiazole is a heterocyclic compound that features a unique combination of benzodioxole, thiophene, and oxadiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Benzodioxol-5-yl)-5-(thiophen-2-ylmethyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-(1,3-benzodioxol-5-yl)acetic acid hydrazide with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Benzodioxol-5-yl)-5-(thiophen-2-ylmethyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxadiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 3-(1,3-Benzodioxol-5-yl)-5-(thiophen-2-ylmethyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can act as a bioisostere, mimicking the structure and function of other biologically active molecules. The benzodioxole and thiophene moieties contribute to the compound’s overall electronic properties, influencing its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
3-(1,3-Benzodioxol-5-yl)-5-phenyl-1,2,4-oxadiazole: Similar structure but with a phenyl group instead of a thiophene moiety.
3-(1,3-Benzodioxol-5-yl)-5-(pyridin-2-ylmethyl)-1,2,4-oxadiazole: Contains a pyridine ring instead of a thiophene ring.
3-(1,3-Benzodioxol-5-yl)-5-(furan-2-ylmethyl)-1,2,4-oxadiazole: Features a furan ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene moiety in 3-(1,3-Benzodioxol-5-yl)-5-(thiophen-2-ylmethyl)-1,2,4-oxadiazole imparts unique electronic properties, making it distinct from other similar compounds
Properties
Molecular Formula |
C14H10N2O3S |
---|---|
Molecular Weight |
286.31 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-(thiophen-2-ylmethyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C14H10N2O3S/c1-2-10(20-5-1)7-13-15-14(16-19-13)9-3-4-11-12(6-9)18-8-17-11/h1-6H,7-8H2 |
InChI Key |
ZKJIJEJGBCDVAU-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)CC4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.